molecular formula C10H9FO2 B8552699 5-fluoro-8-methoxy-2H-chromene CAS No. 457628-16-9

5-fluoro-8-methoxy-2H-chromene

Cat. No. B8552699
M. Wt: 180.17 g/mol
InChI Key: OXYMXKWYYJNHHK-UHFFFAOYSA-N
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Patent
US07915295B2

Procedure details

6-Fluoro-2-hydroxy-3-methoxy-benzaldehyde (3.32 g, 19 mmol) was dissolved in acetonitrile (20 ml) and DBU (2.97 ml, 19 mmol) was added followed by vinyltriphenylphosphine bromide (7.2 g, 19 mmol). The reaction mixture was heated under reflux for 48 h, diluted with water and extracted with ether (3×50 ml). The organic phase was washed with water, 10% sodium hydroxide, water and brine and evaporated in vacuo. The residue was submitted to column chromatography (silica gel, EA:Hex, 1:20) yielding 1.2 g of 5-fluoro-8-methoxy-2H-chromene (34%).
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]=O)=[C:6]([OH:10])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.[CH2:13]1CCN2C(=NCCC2)C[CH2:14]1.[Br-].C(P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=C>C(#N)C.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[C:7]=1[CH:8]=[CH:13][CH2:14][O:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
FC1=CC=C(C(=C1C=O)O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
[Br-].C(=C)P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
WASH
Type
WASH
Details
The organic phase was washed with water, 10% sodium hydroxide, water and brine
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CCOC2=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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